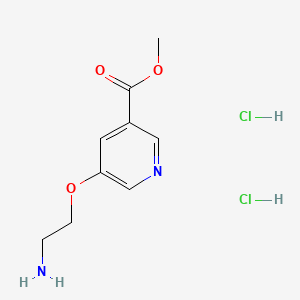
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboxylate ester and an aminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 2-aminoethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the desired compound. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-aminopropyl)pyridine-3-carboxylate dihydrochloride
- Ethyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride
Uniqueness
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethoxy group enhances its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H14Cl2N2O3 |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
methyl 5-(2-aminoethoxy)pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c1-13-9(12)7-4-8(6-11-5-7)14-3-2-10;;/h4-6H,2-3,10H2,1H3;2*1H |
InChI Key |
JVKWIUHCQBCWKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















